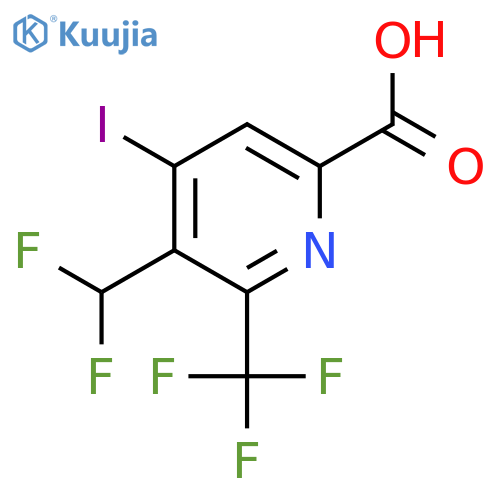Cas no 1805547-67-4 (3-(Difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine-6-carboxylic acid)

1805547-67-4 structure
商品名:3-(Difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine-6-carboxylic acid
CAS番号:1805547-67-4
MF:C8H3F5INO2
メガワット:367.011411905289
CID:4804019
3-(Difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine-6-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-(Difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine-6-carboxylic acid
-
- インチ: 1S/C8H3F5INO2/c9-6(10)4-2(14)1-3(7(16)17)15-5(4)8(11,12)13/h1,6H,(H,16,17)
- InChIKey: SZLUIBSXWHYZIF-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(C(=O)O)N=C(C(F)(F)F)C=1C(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 298
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 50.2
3-(Difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine-6-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029019687-500mg |
3-(Difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine-6-carboxylic acid |
1805547-67-4 | 95% | 500mg |
$1,685.00 | 2022-04-01 | |
| Alichem | A029019687-250mg |
3-(Difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine-6-carboxylic acid |
1805547-67-4 | 95% | 250mg |
$1,019.20 | 2022-04-01 | |
| Alichem | A029019687-1g |
3-(Difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine-6-carboxylic acid |
1805547-67-4 | 95% | 1g |
$3,126.60 | 2022-04-01 |
3-(Difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine-6-carboxylic acid 関連文献
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
1805547-67-4 (3-(Difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine-6-carboxylic acid) 関連製品
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
